3-(Trifluoromethoxy)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)benzene-1,2-diamine is a fluorinated organic compound with the molecular formula C7H7F3N2O. It is commonly used as a building block in the synthesis of various agrochemical and pharmaceutical components . The compound is known for its unique trifluoromethoxy group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitrobenzotrifluoride with ammonia under high pressure and temperature to yield the desired diamine .
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)benzene-1,2-diamine often involves large-scale nitration of benzotrifluoride followed by catalytic hydrogenation to reduce the nitro group to an amino group. This process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amino compounds .
Scientific Research Applications
3-(Trifluoromethoxy)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.
Medicine: Utilized in the synthesis of pharmaceutical drugs targeting neurodegenerative diseases and inflammatory disorders.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cysteine proteases, which are enzymes involved in various biological processes. The trifluoromethoxy group enhances the compound’s binding affinity to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzene-1,2-diamine
- 3-(Trifluoromethoxy)benzene-1,4-diamine
- 3-(Trifluoromethoxy)benzene-1,3-diamine
Uniqueness
3-(Trifluoromethoxy)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-(trifluoromethoxy)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRRQMLGFKOEAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.